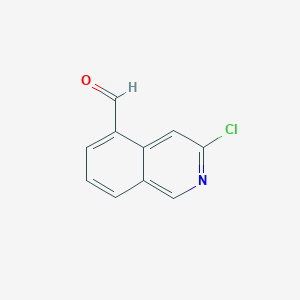

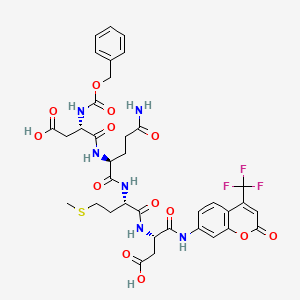

![molecular formula C11H11ClIN3O B1435255 7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1416713-49-9](/img/structure/B1435255.png)

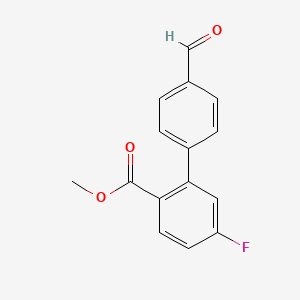

7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Descripción general

Descripción

7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has a wide range of uses in scientific research. This compound is characterized by its unique chemical structure, which consists of a pyrazolo[3,4-c]pyridine core with a chloro, iodo, and tetrahydro-2H-pyran substituents. The compound has become increasingly popular in scientific research due to its unique properties and potential applications.

Aplicaciones Científicas De Investigación

Synthesis and Antiproliferative Activity

7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine and its derivatives have been synthesized and evaluated for antiproliferative activity against various cancer cell lines. A notable study synthesized a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, showcasing significant antiproliferative effects, especially against K562, MV4-11, and MCF-7 cancer cell lines. The most potent compounds from this library exhibited low micromolar GI50 values, indicating their effectiveness in inhibiting cancer cell proliferation. One specific compound was highlighted for its ability to induce apoptosis by activating caspase 9, PARP-1 cleavage, and reducing PCNA expression levels, suggesting a multifaceted action against cancer cells. Additionally, some compounds displayed potential as pH indicators due to their fluorescence properties, underscoring their versatility in scientific research (Razmienė et al., 2021).

Corrosion Inhibition

Research into the applications of pyrazolo[3,4-b]pyridines also extends into materials science, particularly in corrosion inhibition. A study on ultrasound-assisted synthesis of pyrazolo[3,4-b]pyridines demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This showcases an interesting application of such compounds beyond biological effects, providing insights into their potential utility in protecting metals from corrosion, which is critical for extending the lifespan of metal structures in various industries (Dandia et al., 2013).

Catalysis and Green Chemistry

In the realm of green chemistry, the synthesis of 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles via one-pot reactions has been facilitated by magnetically separable graphene oxide anchored sulfonic acid nanoparticles. This novel catalytic system emphasizes the importance of sustainable and efficient synthesis methods, showcasing the role of pyrazolo[3,4-b]pyridine derivatives in promoting environmentally friendly chemical reactions. The catalyst demonstrated high activity and could be reused multiple times without significant loss of performance, highlighting its potential in sustainable industrial applications (Zhang et al., 2016).

Propiedades

IUPAC Name |

7-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClIN3O/c12-10-9-7(4-5-14-10)11(13)15-16(9)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPSBKQWCWFKMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=CN=C3Cl)C(=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClIN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

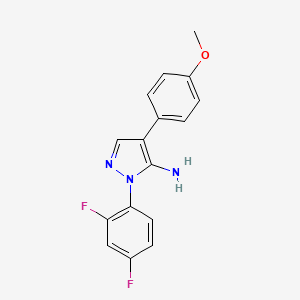

![(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B1435180.png)

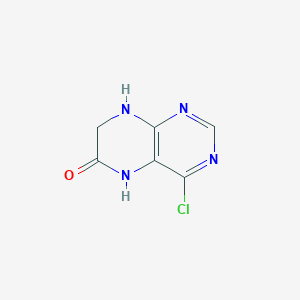

![1-[4-[(2-Propoxyethoxy)methyl]phenoxy]-3-(isopropylamino)-2-propanol](/img/structure/B1435194.png)

![N-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-6-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B1435195.png)